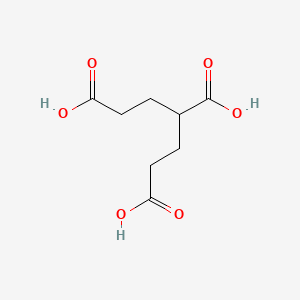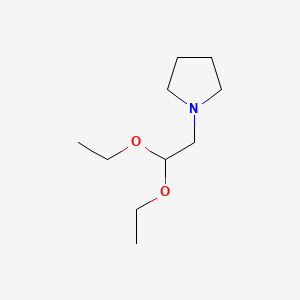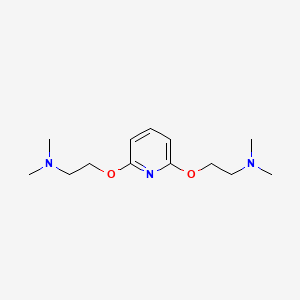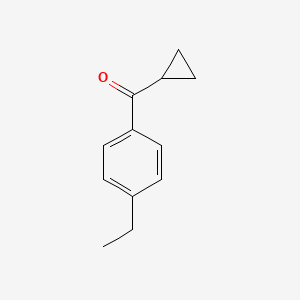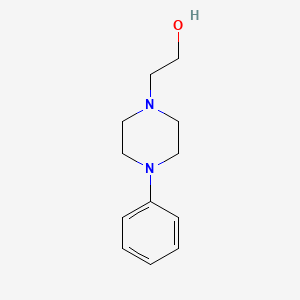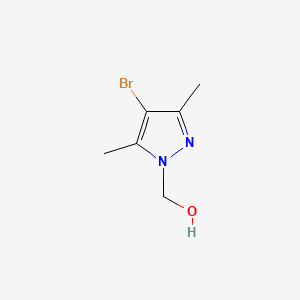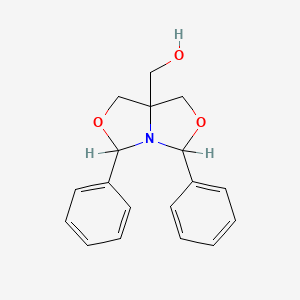
3-(4-Hydroxyphenyl)-2-phenylpropanoic acid
説明
3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60596. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Resolution
- 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid has been used in the synthesis and resolution of specific organic compounds. For instance, it was involved in resolving racemic hydroxy methylene-phenylpropanoic acid and establishing the absolute configuration of certain isomers (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Enantioselective Synthesis
- The compound plays a role in the enantioselective synthesis of β-alanine derivatives, contributing to the development of routes involving electrophilic attack and leading to the creation of various aminopropanoic acid derivatives (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).
Chemo-Enzymatic Route
- It serves as a potential precursor for optically pure pharmaceutical compounds. A study demonstrated the chemo-enzymatic preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid, highlighting its importance in producing antidepressant drugs (Zhao, Ma, Fu, & Zhang, 2014).
Production of 3-Hydroxypropanoic Acid
- This compound is explored in the context of producing 3-hydroxypropanoic acid from glycerol by metabolically engineered bacteria. This highlights its potential in bioplastic production and as a precursor in industrial chemical synthesis (Jers, Kalantari, Garg, & Mijakovic, 2019).
Antimicrobial Properties
- Research has identified chlorinated derivatives of 3-phenylpropanoic acid, which exhibit significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Shaala, Youssef, Alzughaibi, & Elhady, 2020).
Artificial Biosynthesis
- The compound has been used in the artificial biosynthesis of phenylpropanoic acids, demonstrating the feasibility of producing such compounds in microorganisms for pharmaceutical and food applications (Kang, Choi, Lee, Hwang, Uhm, & Hong, 2012).
作用機序
Target of Action
Related compounds such as 4-hydroxyphenylpyruvic acid have been found to interact with targets like prothrombin and macrophage migration inhibitory factor in humans . These proteins play crucial roles in blood coagulation and immune response regulation, respectively .
Mode of Action
It’s worth noting that similar compounds like 4-hydroxyphenylpyruvic acid are involved in the synthesis of certain antibiotics, specifically catalyzing the attachment of a dimethylallyl moiety to 4-hydroxyphenylpyruvate .
Biochemical Pathways
For instance, 4-Hydroxyphenylpyruvic acid is involved in the Phenylketonuria Disease pathway, Tyrosine Metabolism pathway, and others . These pathways are crucial for amino acid metabolism and various disease conditions.
Pharmacokinetics
A study on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, in rats showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio . This suggests that similar compounds may have comparable pharmacokinetic properties.
Result of Action
Related compounds like 4-hydroxyphenylpyruvic acid are known to interact with various proteins and potentially influence their function .
Action Environment
It’s worth noting that the compound is water-soluble and may spread in water systems . This suggests that the compound’s action could potentially be influenced by factors such as pH and temperature.
生化学分析
Biochemical Properties
3-(4-Hydroxyphenyl)-2-phenylpropanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with various enzymes and proteins, including tyrosine aminotransferase and 4-hydroxyphenylpyruvate dioxygenase. These interactions are crucial for the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is further metabolized to homogentisic acid . The compound also exhibits antioxidant properties, which can influence oxidative stress pathways and cellular redox states.
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce cellular lipid accumulation and inhibit foam cell formation in macrophages by promoting cholesterol efflux and regulating mRNA expressions of ABCA1 and SR-B1 . Additionally, it can attenuate inflammatory responses in LPS-treated RAW264.7 cells and DSS-induced colitis in pseudo-germ-free mice by regulating MAPK and NF-κB pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For example, it promotes cholesterol efflux in macrophages by up-regulating the expression of ABCA1 and SR-B1 genes . It also inhibits the formation of foam cells by reducing oxidative stress and inflammation through the nuclear factor kappa-B pathway . These interactions highlight the compound’s potential in regulating lipid metabolism and inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound has been observed to maintain its anti-inflammatory and antioxidant properties, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing lipid accumulation and inflammation . At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of phenolic compounds and the degradation of tyrosine. It interacts with enzymes such as tyrosine aminotransferase and 4-hydroxyphenylpyruvate dioxygenase to facilitate the conversion of tyrosine to 4-hydroxyphenylpyruvate . This compound also plays a role in the biosynthesis of myricanol in Myrica rubra, indicating its involvement in complex metabolic networks .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its solubility and affinity for different cellular components, which can affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and Golgi apparatus . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. This subcellular localization is essential for its interactions with enzymes and other biomolecules, which ultimately determine its biochemical and cellular effects.
特性
IUPAC Name |
3-(4-hydroxyphenyl)-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCCNKUXWQWOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281520 | |
| Record name | 4-Hydroxy-α-phenylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-23-6 | |
| Record name | 4-Hydroxy-α-phenylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Hydroxyphenyl)-2-phenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-α-phenylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxyphenyl)-2-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


